molecular formula C10H7Cl2N3O2S B215135 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole

5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole

Cat. No. B215135
M. Wt: 304.15 g/mol
InChI Key: JENITLUKRDCUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is not fully understood. However, studies have suggested that it exerts its antifungal and anticancer activities by inhibiting the synthesis of ergosterol and cholesterol, respectively. Ergosterol and cholesterol are essential components of fungal and mammalian cell membranes, respectively. Inhibition of their synthesis leads to disruption of the cell membrane, ultimately resulting in cell death.
Biochemical and Physiological Effects
The compound 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, it has also been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

The compound 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Moreover, it exhibits potent antifungal and anticancer activity, making it an ideal candidate for studying the mechanism of action of antifungal and anticancer drugs. However, the compound also has some limitations. It is highly toxic and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole. One potential direction is to study its potential applications in drug development. The compound exhibits potent antifungal and anticancer activity, making it an ideal candidate for developing new antifungal and anticancer drugs. Another potential direction is to study its mechanism of action in more detail. Understanding the mechanism of action of this compound could lead to the development of more effective antifungal and anticancer drugs.

Synthesis Methods

The synthesis of 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole can be achieved through a multi-step process. The first step involves the reaction of 2,6-dichlorophenylthiol with 4-nitro-1-methylimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methylimidazole. The second step involves the oxidation of the sulfur atom in the imidazole ring using an oxidizing agent such as hydrogen peroxide. This reaction results in the formation of 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole.

Scientific Research Applications

The compound 5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antifungal activity against a variety of fungal strains. Moreover, it has also been studied for its potential applications in cancer research. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Product Name

5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole

Molecular Formula

C10H7Cl2N3O2S

Molecular Weight

304.15 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-1-methyl-4-nitroimidazole

InChI

InChI=1S/C10H7Cl2N3O2S/c1-14-5-13-9(15(16)17)10(14)18-8-6(11)3-2-4-7(8)12/h2-5H,1H3

InChI Key

JENITLUKRDCUBO-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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